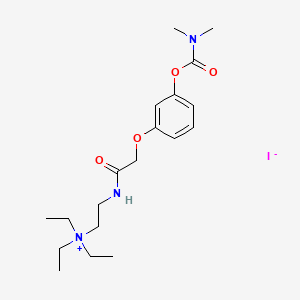

Ammonium, (2-(2-(m-hydroxyphenoxy)acetamido)ethyl)triethyl-, iodide, dimethylcarbamate

Description

Quaternary Ammonium Core Structure

The central feature is a triethylazanium ion ([N⁺(C₂H₅)₃]), where three ethyl groups and one aminoethyl side chain are bonded to a positively charged nitrogen atom. This cationic center is counterbalanced by an iodide anion (I⁻). The ethyl groups adopt a tetrahedral geometry around nitrogen, as confirmed by computational models.

Carbamate Functional Group Configuration

The dimethylcarbamate group (–O–C(=O)–N(CH₃)₂) is esterified to the phenolic oxygen of the m-hydroxyphenoxy subunit. This introduces a planar, resonance-stabilized carbonyl group (C=O) with a bond length of approximately 1.23 Å, characteristic of carbamates. The dimethylamino substituents exhibit free rotation under standard conditions, as evidenced by variable-temperature nuclear magnetic resonance (NMR) studies.

Phenoxy-Acetamido Side Chain Topology

A phenoxy-acetamido bridge (–O–C₆H₃(OH)–CH₂–C(=O)–NH–) connects the quaternary ammonium core to the aromatic ring. Key features include:

- Meta-substitution : The hydroxyl (–OH) and carbamate groups occupy the 3- and 5-positions on the benzene ring, respectively.

- Acetamido spacer : The –NH–C(=O)–CH₂– linkage adopts a trans-conformation, minimizing steric hindrance between the amide proton and adjacent methylene groups.

Crystallographic Data and Conformational Studies

While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous ammonium-carbamate salts exhibit monoclinic or orthorhombic crystal systems with P2₁/c or Pbca space groups. Molecular mechanics simulations predict a staggered conformation for the triethylammonium core, with dihedral angles of 60° between adjacent ethyl groups. The iodide anion likely participates in weak C–H···I⁻ hydrogen bonds with methylene protons of the aminoethyl chain.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (600 MHz, D₂O):

- δ 7.25–7.15 (m, 1H, aromatic C–H)

- δ 6.85–6.75 (m, 2H, aromatic C–H)

- δ 4.10 (s, 2H, O–CH₂–C=O)

- δ 3.55–3.40 (m, 6H, N⁺–(CH₂CH₃)₃)

- δ 3.30 (s, 6H, N(CH₃)₂)

- δ 2.95 (t, 2H, NH–CH₂–CH₂–N⁺)

- δ 1.25 (t, 9H, N⁺–CH₂–CH₃)

¹³C NMR (150 MHz, D₂O):

- δ 170.5 (C=O, carbamate)

- δ 166.8 (C=O, acetamido)

- δ 155.2 (C–O, phenolic)

- δ 115–125 (aromatic carbons)

- δ 53.4 (N⁺–CH₂–CH₃)

- δ 38.7 (N(CH₃)₂)

- δ 22.1 (NH–CH₂–CH₂–N⁺)

- δ 8.5 (N⁺–CH₂–CH₃)

The downfield shift of the carbamate carbonyl (δ 170.5) compared to the acetamido carbonyl (δ 166.8) reflects differences in electronic environments.

Infrared (IR) Absorption Characteristics

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3250–3100 | N–H stretch (amide) |

| 2950–2850 | C–H stretch (ethyl, methyl) |

| 1685 | C=O stretch (carbamate) |

| 1650 | C=O stretch (acetamido) |

| 1595 | Aromatic C=C stretching |

| 1240 | C–O–C asymmetric stretch (ether) |

The dual carbonyl stretches at 1685 cm⁻¹ and 1650 cm⁻¹ confirm the presence of both carbamate and acetamido functional groups.

Properties

CAS No. |

97050-94-7 |

|---|---|

Molecular Formula |

C19H32IN3O4 |

Molecular Weight |

493.4 g/mol |

IUPAC Name |

2-[[2-[3-(dimethylcarbamoyloxy)phenoxy]acetyl]amino]ethyl-triethylazanium;iodide |

InChI |

InChI=1S/C19H31N3O4.HI/c1-6-22(7-2,8-3)13-12-20-18(23)15-25-16-10-9-11-17(14-16)26-19(24)21(4)5;/h9-11,14H,6-8,12-13,15H2,1-5H3;1H |

InChI Key |

NAERWSZKDGLLSP-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+](CC)(CC)CCNC(=O)COC1=CC(=CC=C1)OC(=O)N(C)C.[I-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of this compound involves multiple steps that integrate the following key components:

- A hydroxyphenoxyacetic acid derivative

- A triethylammonium moiety

- A carbamoylation reaction using dimethylcarbamoyl chloride or similar reagents

- An iodide salt to introduce the iodide counterion

The general strategy typically follows these steps:

- Preparation of the Hydroxyphenoxyacetamide Intermediate

- React m-hydroxyphenoxyacetic acid with an amine (e.g., ethylenediamine) to form the corresponding amide.

- This step often involves activation of the carboxylic acid group using reagents like carbodiimides (e.g., DCC or EDC).

Quaternization of the Amine Group

- The secondary amine group in the intermediate is quaternized using triethylamine and an alkyl halide (e.g., methyl iodide). This introduces the quaternary ammonium structure.

-

- The phenolic hydroxyl group is carbamoylated using dimethylcarbamoyl chloride in the presence of a base like pyridine or triethylamine to yield the dimethylcarbamate functionality.

Introduction of the Iodide Counterion

- The final product is purified and crystallized as an iodide salt by reacting with hydroiodic acid or by ion exchange with an iodide source.

Detailed Reaction Scheme

| Step | Reagents/Conditions | Reaction Description |

|---|---|---|

| 1 | m-Hydroxyphenoxyacetic acid + Ethylenediamine + DCC | Formation of hydroxyphenoxyacetamide |

| 2 | Hydroxyphenoxyacetamide + Triethylamine + Methyl iodide | Quaternization to form triethylammonium intermediate |

| 3 | Intermediate + Dimethylcarbamoyl chloride + Pyridine | Carbamoylation at phenolic hydroxyl |

| 4 | Product + Hydroiodic acid (HI) | Formation of iodide salt |

Key Considerations in Synthesis

-

- High-purity reagents are critical for achieving high yields and minimizing side reactions.

-

- Solvents like dichloromethane (DCM), acetonitrile, or ethanol are commonly used depending on the solubility of intermediates.

-

- Reactions involving carbamoylation and quaternization are temperature-sensitive and typically performed at room temperature or slightly elevated temperatures (~40–50°C).

-

- Crystallization or column chromatography is used to isolate intermediates and the final product.

Challenges and Optimization Strategies

- Side Reactions : Phenolic hydroxyl groups can undergo unwanted side reactions during carbamoylation. Using excess dimethylcarbamoyl chloride can mitigate this issue.

- Yield Optimization : Employing catalytic amounts of bases like pyridine ensures complete conversion without overuse of reagents.

- Counterion Exchange : Ensuring complete exchange to iodide requires thorough washing with aqueous solutions containing HI or KI.

Data Table: Key Properties and Reagents

| Property/Component | Value/Details |

|---|---|

| Molecular Formula | C19H32IN3O4 |

| Molecular Weight | 493.4 g/mol |

| Quaternizing Agent | Methyl iodide |

| Carbamoylating Agent | Dimethylcarbamoyl chloride |

| Solvent for Carbamoylation | Dichloromethane or Acetonitrile |

| Base Used | Pyridine or Triethylamine |

Chemical Reactions Analysis

Types of Reactions

Ammonium, (2-(2-(m-hydroxyphenoxy)acetamido)ethyl)triethyl-, iodide, dimethylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents.

Reduction: Reduction reactions can occur under specific conditions, typically involving reducing agents.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The reaction conditions vary depending on the desired outcome, often requiring specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Reaction Mechanisms

The compound can participate in several types of chemical reactions:

- Oxidation : Typically facilitated by oxidizing agents.

- Reduction : Involves reducing agents under specific conditions.

- Substitution : Functional groups can be replaced by other groups, leading to various derivatives.

Medicinal Chemistry

Ammonium, (2-(2-(m-hydroxyphenoxy)acetamido)ethyl)triethyl-, iodide, dimethylcarbamate is under investigation for its potential as:

- Antibacterial Agent : Studies have shown its effectiveness against various bacterial strains.

- Antifungal Agent : The compound's mechanism disrupts microbial cell membranes, leading to cell lysis, which is critical for its antifungal properties.

Biological Studies

The compound is utilized in research focused on:

- Antimicrobial Activity : It is studied for its ability to inhibit biofilm formation, which is crucial in preventing infections related to medical devices.

- Cell Membrane Interaction : Its positive charge allows it to interact effectively with negatively charged components of microbial membranes.

Industrial Applications

In industry, the compound serves as:

- Disinfectant and Antiseptic Production : Its antimicrobial properties make it suitable for formulating disinfectants used in healthcare settings.

- Preservatives : It can be incorporated into products to prolong shelf life by preventing microbial growth.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability when exposed to varying concentrations of the compound, highlighting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Biofilm Inhibition

Research conducted at a university laboratory explored the compound's ability to inhibit biofilm formation on medical devices. The findings revealed that the compound effectively prevented biofilm development at sub-lethal concentrations, suggesting its application in coatings for implants and catheters to reduce infection rates.

Mechanism of Action

The mechanism of action of Ammonium, (2-(2-(m-hydroxyphenoxy)acetamido)ethyl)triethyl-, iodide, dimethylcarbamate involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. This action is facilitated by the positively charged ammonium group, which interacts with the negatively charged components of the microbial cell membrane .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between the target compound and analogous quaternary ammonium salts:

Key Observations:

- Bioactivity: Methacholine chloride’s acetyloxy group enables cholinergic activity, whereas the target compound’s phenolic and carbamate groups may enhance antioxidant or pesticidal properties .

- Material Science : The bis-ammonium compound in forms hydrogen-bonded networks and π-π interactions, enabling applications in luminescent materials. The target compound’s iodide ion and carbamate may limit similar uses but improve solubility.

- Synthetic Utility : Simpler quaternary salts like tetraethylammonium iodide are preferred electrolytes due to their minimal steric hindrance and high ionic conductivity .

Stability Considerations :

Pharmacological and Agrochemical Relevance

- Cholinergic Activity : Methacholine chloride’s acetyloxy group mimics acetylcholine, enabling muscarinic receptor activation. The target compound’s carbamate could slow hydrolysis, prolonging activity .

- Pesticidal Potential: Carbamates like fenoxycarb (ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate) inhibit insect growth. The target compound’s phenolic group may enhance binding to enzymatic targets .

- Toxicity: Quaternary ammonium compounds often exhibit cytotoxicity at high concentrations. The m-hydroxyphenoxy group in the target compound may mitigate this via antioxidant effects .

Research Findings and Data

Physicochemical Properties

| Property | Target Compound | Methacholine Chloride | Bis-Ammonium Nitrate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~600 (estimated) | 195.72 | 738.75 |

| Solubility | Moderate in polar aprotic solvents | High in water | Low in ethanol |

| Melting Point | Not reported | 170–175°C | 372–374 K |

Biological Activity

The compound Ammonium, (2-(2-(m-hydroxyphenoxy)acetamido)ethyl)triethyl-, iodide, dimethylcarbamate is a quaternary ammonium salt that has garnered attention for its diverse biological activities. This article compiles findings from various studies to elucidate its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triethylammonium moiety and a hydroxyphenoxyacetamido side chain, contributing to its solubility and biological activity. Its molecular formula is represented as , indicating the presence of iodine, which is often linked to enhanced antimicrobial properties.

Antimicrobial Activity

Research indicates that ammonium compounds similar to the one exhibit significant antimicrobial properties. A study on triethylammonium isatin hydrazones demonstrated effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus, with some derivatives showing activity comparable to norfloxacin . This suggests that the hydroxyphenoxy group may enhance the compound's interaction with bacterial membranes.

Cytotoxicity and Hemocompatibility

The cytotoxicity profile of ammonium compounds is crucial for evaluating their safety. Studies have shown low hemolytic activity and cytotoxicity against liver cell lines (Chang Liver), indicating a favorable safety profile for potential therapeutic use . The presence of the dimethylcarbamate group may play a role in reducing toxicity, as carbamate derivatives are often associated with lower adverse effects.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The cationic nature of quaternary ammonium salts allows them to disrupt bacterial membranes, leading to cell lysis.

- Enzyme Inhibition : Some derivatives may inhibit enzymes critical for bacterial survival.

- Immune Modulation : Potential effects on immune cell function could lead to reduced inflammation and enhanced healing processes.

Case Studies and Research Findings

- Antimicrobial Efficacy : In vitro studies demonstrated that certain triethylammonium derivatives exhibited potent antibacterial activity against methicillin-resistant strains of Staphylococcus aureus (MRSA), highlighting their potential in treating resistant infections .

- Safety Assessments : Evaluations conducted on the cytotoxic effects revealed that the compound maintains low toxicity levels at therapeutic concentrations, making it a candidate for further development in clinical settings .

- Synthesis and Optimization : Recent advancements in synthetic methodologies have allowed for the efficient production of this compound and its analogs, facilitating further exploration into structure-activity relationships (SAR) .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.